Tiaprofenic Acid Ethyl Ester
CAS No.:
Cat. No.: VC18007834
Molecular Formula: C16H16O3S
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H16O3S |
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Molecular Weight | 288.4 g/mol |
IUPAC Name | ethyl 2-(5-benzoylthiophen-2-yl)propanoate |
Standard InChI | InChI=1S/C16H16O3S/c1-3-19-16(18)11(2)13-9-10-14(20-13)15(17)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
Standard InChI Key | QEAPFNKKTWXFDJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(C)C1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Introduction
Tiaprofenic Acid Ethyl Ester is chemically designated as the ethyl ester derivative of tiaprofenic acid, with the molecular formula (exact formula subject to confirmation based on structural analysis). The compound is identified by its CAS registry number, 127266-13-1, and is typically supplied as a reference material for laboratory use . Structurally, it features a thiophene ring substituted with a benzoyl group and an ethyl ester moiety, which enhances its stability during synthetic processes.
The safety data sheet (SDS) for this compound classifies it as a toxic liquid (UN2810) under transportation regulations, necessitating stringent handling protocols . While its exact density, vapor pressure, and solubility parameters remain undetermined in available literature, its liquid state at room temperature and recognizable odor are consistent with ester derivatives of aromatic acids .
Synthesis Methodologies and Industrial Applications
Historical Context and Synthetic Evolution
Tiaprofenic Acid Ethyl Ester is synthesized as an intermediate in the production of tiaprofenic acid, an NSAID first developed by Roussel-Uclaf. Early synthetic routes suffered from low yields (<10%) due to inefficiencies in acylation and oxidation steps . For instance, Mn(III)-mediated substitutions and Darzen’s rearrangements were hampered by incomplete reactions and costly catalysts .
Modern Solvent-Free Synthesis
A breakthrough method reported by Zhang et al. (2013) involves a five-step sequence starting from thiophene :
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Acylation: Thiophene reacts with propanoic anhydride under phosphorus pentoxide and phosphoric acid catalysis (95–100°C, 96.8% yield).
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Bromination: Phenyl trimethylammonium tribromide (PTT) in dichloromethane introduces a bromine substituent.
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Ethylene Glycol Protection: Brominated intermediate reacts with ethylene glycol in toluene, achieving 99.3% yield.
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Rearrangement and Hydrolysis: Cuprous oxide and sodium hydroxide facilitate rearrangement, followed by acid hydrolysis.
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Final Acylation: Benzoyl chloride reacts with the hydrolyzed product using zinc oxide (ZnO) under solvent-free conditions at room temperature .
This method achieves a total yield of 78.4%, significantly outperforming earlier approaches. The use of ZnO as a reusable, non-toxic catalyst aligns with green chemistry principles, reducing environmental impact and operational costs .
Table 1: Comparison of Synthesis Methods for Tiaprofenic Acid Derivatives
Step | Traditional Yield | Modern Yield (ZnO Method) | Improvement Factor |
---|---|---|---|
Acylation | 60–70% | 96.8% | 1.38× |
Bromination | 75% | 89% | 1.19× |
Final Acylation | 50% (AlCl₃) | 92% (ZnO) | 1.84× |
Total Yield | <30% | 78.4% | 2.61× |
Industrial Scalability
Amrita Vishwa Vidyapeetham’s 2012 study further validates the scalability of tiaprofenic acid synthesis, emphasizing propionitrile and sodamide as cost-effective reagents . While specific details on the ethyl ester’s role are sparse, its function as a protective group for the carboxylic acid moiety is inferred, preventing unwanted side reactions during benzoylation .
Physicochemical Properties and Stability
Physical State and Sensory Characteristics
Tiaprofenic Acid Ethyl Ester is described as a colorless liquid with a recognizable odor, though precise odor thresholds are undetermined . Key physicochemical parameters, such as melting point, boiling point, and density, remain uncharacterized in published data, indicating gaps in current research .
Stability and Reactivity
The compound is stable under normal conditions but decomposes upon exposure to heat, generating toxic gases . It exhibits incompatibility with strong oxidizing agents, necessitating storage in cool, well-ventilated areas away from ignition sources .
Property | Value/Description | Source |
---|---|---|
State | Liquid | |
Color | Colorless | |
Odor | Recognizable | |
Flash Point | Not applicable | |
Decomposition Products | Toxic gases (e.g., CO, SO₂) |
Applications in Pharmaceutical Manufacturing
As a synthetic intermediate, Tiaprofenic Acid Ethyl Ester enables the cost-effective production of tiaprofenic acid, which inhibits cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis . Its ethyl ester group enhances solubility in organic solvents, facilitating benzoylation reactions without side product formation . Post-synthesis, the ester is hydrolyzed to yield the active carboxylic acid form of tiaprofenic acid, marketed under brands like Surgam .
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